Sparfloxacin

Catalog No.
S543639
CAS No.
110871-86-8
M.F
C19H22F2N4O3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparfloxacin

CAS Number

110871-86-8

Product Name

Sparfloxacin

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22F2N4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Solubility

Practically insoluble
1.13e-01 g/L

Synonyms

5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)- 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, AT 4140, AT-4140, CI 978, CI-978, PD 131501, PD-131501, sparfloxacin, Zagam

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Description

The exact mass of the compound Sparfloxacin is 392.166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble1.13e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity:

  • Fluoroquinolone antibiotics like Sparfloxacin work by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, hindering bacterial replication. Research has explored its effectiveness against various pathogens, including respiratory tract infections, urinary tract infections, and some sexually transmitted infections [].
  • Studies have compared Sparfloxacin's efficacy to other antibiotics, evaluating its potency against specific bacterial strains [].

Mechanism of Action Studies:

  • Researchers have investigated the precise molecular interactions between Sparfloxacin and its target enzymes. This helps understand its mechanism of action at a deeper level and identify potential resistance mechanisms developed by bacteria [].
  • In vitro (laboratory) studies have explored how Sparfloxacin affects bacterial growth and DNA replication, providing insights into its effectiveness [].

Sparfloxacin and Antibiotic Resistance:

  • The emergence of antibiotic-resistant bacteria is a growing concern. Research has examined the potential for Sparfloxacin resistance in different bacterial populations.
  • Studies have investigated how bacteria develop resistance mechanisms against Sparfloxacin, informing strategies to combat resistance in the future [].

Sparfloxacin in Combination Therapy:

  • Researchers have explored the potential benefits of combining Sparfloxacin with other antibiotics to treat complex infections or overcome resistance [].
  • Studies have evaluated the synergistic effects of Sparfloxacin with other drugs, aiming to improve treatment efficacy and reduce the risk of resistance development [].

Repurposing Sparfloxacin for Other Applications:

  • Due to its unique properties, researchers have investigated potential applications of Sparfloxacin beyond its original use as an antibiotic.
  • Studies have explored its potential use in treating malaria and other parasitic infections.
  • Research has also examined Sparfloxacin's anti-inflammatory properties, investigating its potential use in treating inflammatory conditions [].

Sparfloxacin is a synthetic fluoroquinolone antibiotic, classified among broad-spectrum antimicrobial agents. Its chemical formula is C19H22F2N4O3C_{19}H_{22}F_{2}N_{4}O_{3} and it has a molecular weight of approximately 392.40 g/mol. Sparfloxacin is known for its efficacy against various gram-negative and gram-positive bacteria, making it a valuable option in treating bacterial infections, particularly those affecting the respiratory system. It operates primarily by inhibiting the bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria .

Like other fluoroquinolone antibiotics, Sparfloxacin inhibits bacterial DNA gyrase, an enzyme essential for bacterial DNA replication []. This disrupts bacterial growth and ultimately kills the bacteria.

Sparfloxacin has been associated with serious side effects, including:

  • Tendinitis and tendon rupture []
  • QT prolongation, a heart rhythm abnormality []
  • Phototoxicity, increased sensitivity to sunlight []

The primary mechanism of action for sparfloxacin involves its interaction with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA supercoiling and subsequent disruption of bacterial cell division. This bactericidal action is facilitated through the formation of a stable complex between the drug and the enzyme-DNA complex, effectively preventing DNA replication . Additionally, sparfloxacin undergoes metabolic processes in the liver, primarily through glucuronidation, which influences its pharmacokinetics and therapeutic efficacy .

Sparfloxacin can be synthesized through several methods that typically involve the construction of its quinolone core structure followed by fluorination and piperazine substitution. The synthesis generally includes:

  • Formation of the quinolone ring system.
  • Introduction of the fluorine substituents at specific positions on the aromatic ring.
  • Addition of the piperazine moiety to enhance antibacterial activity.

The detailed synthetic pathways can vary based on specific laboratory techniques but generally follow established organic synthesis protocols for fluoroquinolones .

Sparfloxacin is primarily used for treating respiratory tract infections, including:

  • Community-acquired pneumonia
  • Acute exacerbations of chronic obstructive pulmonary disease
  • Other lower respiratory tract infections

Its once-daily dosing regimen due to a long elimination half-life (16 to 30 hours) enhances patient compliance. Additionally, sparfloxacin's ability to penetrate various tissues makes it suitable for treating infections in diverse anatomical sites .

Sparfloxacin interacts with several substances that may affect its absorption and efficacy. Notably:

  • Antacids containing aluminum or magnesium can significantly reduce its bioavailability if taken concurrently.
  • Caution is advised when combining sparfloxacin with other medications that may prolong the QT interval or cause CNS effects .
  • Studies have shown that while sparfloxacin may have antagonistic effects when combined with rifampin against Staphylococcus aureus, it remains effective against many pathogens resistant to other fluoroquinolones .

Sparfloxacin belongs to a class of antibiotics known as fluoroquinolones. Similar compounds include:

Comparison Table

CompoundSpectrum of ActivityCommon Side EffectsUnique Features
SparfloxacinBroad (Gram-positive & Gram-negative)Photosensitivity, CNS effectsLong half-life; once-daily dosing
OfloxacinBroadGastrointestinal disturbancesLower tissue penetration
CiprofloxacinPrimarily Gram-negativeTendon ruptureHigh tissue penetration
LevofloxacinBroadGastrointestinal disturbancesEnhanced activity against Streptococcus

Sparfloxacin's unique profile lies in its balance between efficacy and tolerability, making it a preferred choice for certain infections while minimizing adverse reactions compared to other fluoroquinolones .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

392.16599690 g/mol

Monoisotopic Mass

392.16599690 g/mol

Heavy Atom Count

28

LogP

2.5
-0.02 (LogP)
2.5

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q90AGA787L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of adults with the following infections caused by susceptible strains microorganisms: community-acquired pneumonia (caused by Chlamydia pneumoniae, Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, or Streptococcus pneumoniae) and acute bacterial exacerbations of chronic bronchitis (caused by Chlamydia pneumoniae, Enterobacter cloacae, Haemophilus influenzae, Haemophilus parainfluenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Staphylococcus aureus, or Streptococcus pneumoniae).
FDA Label

Pharmacology

Sparfloxacin is a synthetic fluoroquinolone broad-spectrum antimicrobial agent in the same class as ofloxacin and norfloxacin. Sparfloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Sparfloxacin exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription. Quinolones differ in chemical structure and mode of action from (beta)-lactam antibiotics. Quinolones may, therefore, be active against bacteria resistant to (beta)-lactam antibiotics. Although cross-resistance has been observed between sparfloxacin and other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to sparfloxacin. In vitro tests show that the combination of sparfloxacin and rifampin is antagonistic against Staphylococcus aureus.
Sparfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. Sparfloxacin was withdrawn from the U.S. market due to a high incidence of phototoxicity.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA09 - Sparfloxacin

Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.

Pictograms

Irritant

Irritant

Other CAS

110871-86-8

Absorption Distribution and Excretion

Well absorbed following oral administration with an absolute oral bioavailability of 92%. Unaffected by administration with milk or food, however concurrent administration of antacids containing magnesium hydroxide and aluminum hydroxide reduces the oral bioavailability of sparfloxacin by as much as 50%.

Metabolism Metabolites

Hepatic. Metabolized primarily by phase II glucuronidation to form a glucuronide conjugate. Metabolism does not utilize or interfere with the cytochrome P450 enzyme system.

Wikipedia

Sparfloxacin
2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine

Biological Half Life

Mean terminal elimination half-life of 20 hours (range 16-30 hours). Prolonged in patients with renal impairment (creatinine clearance <50 mL/min).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Schentag JJ. Sparfloxacin: a review. Clin Ther. 2000 Apr;22(4):372-87; discussion 371. Review. PubMed PMID: 10823360.
2: Finch RG. A review of worldwide experience with sparfloxacin in the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Int J Antimicrob Agents. 1999 Jun;12(1):5-17. Review. PubMed PMID: 10389642.
3: Martin SJ, Meyer JM, Chuck SK, Jung R, Messick CR, Pendland SL. Levofloxacin and sparfloxacin: new quinolone antibiotics. Ann Pharmacother. 1998 Mar;32(3):320-36. Review. PubMed PMID: 9533064.
4: Stein GE, Havlichek DH. Sparfloxacin: potential clinical and economic impact in the treatment of respiratory infections. Pharmacotherapy. 1997 Nov-Dec;17(6):1139-47. Review. PubMed PMID: 9399598.
5: Goa KL, Bryson HM, Markham A. Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. Drugs. 1997 Apr;53(4):700-25. Review. PubMed PMID: 9098667.
6: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.
7: Cohen MA, Yoder SL, Talbot GH. Sparfloxacin worldwide in vitro literature: isolate data available through 1994. Diagn Microbiol Infect Dis. 1996 Jun;25(2):53-64. Review. PubMed PMID: 8882890.
8: Jaillon P, Morganroth J, Brumpt I, Talbot G. Overview of electrocardiographic and cardiovascular safety data for sparfloxacin. Sparfloxacin Safety Group. J Antimicrob Chemother. 1996 May;37 Suppl A:161-7. Review. PubMed PMID: 8737135.
9: Wise R, Honeybourne D. A review of the penetration of sparfloxacin into the lower respiratory tract and sinuses. J Antimicrob Chemother. 1996 May;37 Suppl A:57-63. Review. PubMed PMID: 8737125.
10: Montay G. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review. J Antimicrob Chemother. 1996 May;37 Suppl A:27-39. Review. PubMed PMID: 8737123.
11: Baquero F, Cantón R. In-vitro activity of sparfloxacin in comparison with currently available antimicrobials against respiratory tract pathogens. J Antimicrob Chemother. 1996 May;37 Suppl A:1-18. Review. PubMed PMID: 8737121.
12: [Significant role of newer quinolone antimicrobials in respiratory tract infection: focused on sparfloxacin]. Jpn J Antibiot. 1994 Oct;47(10):1241-58. Review. Japanese. PubMed PMID: 7807686.
13: Shimada J, Nogita T, Ishibashi Y. Clinical pharmacokinetics of sparfloxacin. Clin Pharmacokinet. 1993 Nov;25(5):358-69. Review. PubMed PMID: 8287631.
14: Richard P, Gutmann L. Sparfloxacin and other new fluoroquinolones. J Antimicrob Chemother. 1992 Dec;30(6):739-44. Review. PubMed PMID: 1337749.

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